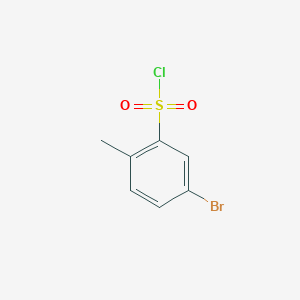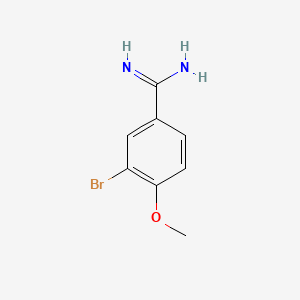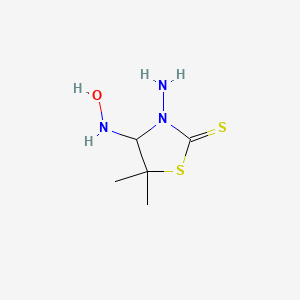
5-Bromo-2-methylbenzene-1-sulfonyl chloride
Descripción general
Descripción
5-Bromo-2-methylbenzene-1-sulfonyl chloride is a compound that is structurally related to several research subjects in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar sulfonyl chloride compounds, their synthesis, molecular structure, and chemical properties. These compounds are of interest due to their potential applications in various chemical reactions and their role in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of related sulfonyl chloride compounds involves various chemical reactions. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth with benzenesulfonic acid in the presence of hydrogen peroxide, indicating the use of oxidative conditions for the synthesis of sulfonyl compounds . Similarly, the synthesis of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate is achieved through bromination-dehydrobromination of a related sulfonyl compound, suggesting a method that could potentially be adapted for the synthesis of 5-Bromo-2-methylbenzene-1-sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of sulfonyl chloride compounds is characterized using various spectroscopic techniques. The FTIR and FT-Raman spectra of P-bromobenzene sulfonyl chloride provide a complete vibrational assignment and analysis of the fundamental modes of the compound, which is crucial for understanding the molecular structure . X-ray crystallography is another powerful tool used to determine the structure of these compounds, as demonstrated by the structural determination of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate . These techniques could be applied to analyze the molecular structure of 5-Bromo-2-methylbenzene-1-sulfonyl chloride.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl chloride compounds is highlighted by their participation in various reactions. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate behaves as a synthetic equivalent in reactions with nucleophiles such as dimethyl malonate and methyl acetoacetate, leading to Michael adducts . This indicates that sulfonyl chloride compounds can act as electrophiles in organic synthesis. The reactivity of 5-Bromo-2-methylbenzene-1-sulfonyl chloride could be inferred based on these findings.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chloride compounds are closely related to their molecular structure. The spectroscopic analysis provides information on vibrational frequencies, which are related to bond strengths and molecular stability . The molecular electrostatic potential (MEP) map from the DFT calculations of P-bromobenzene sulfonyl chloride shows the distribution of electron density across the molecule, which is important for understanding its reactivity . The crystal and molecular-electronic structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveal the presence of intramolecular hydrogen bonds, which can influence the physical properties such as solubility and melting point . These analyses are essential for a comprehensive understanding of 5-Bromo-2-methylbenzene-1-sulfonyl chloride's properties.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
5-Bromo-2-methylbenzene-1-sulfonyl chloride is utilized in the synthesis of various biologically active heterocyclic compounds. For instance, its reaction with sodium 1-(4-amino-5-mercapto-4 H-[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate has been effective in producing 1,2,4-triazole derivatives, which show antimicrobial activity and can be used as surface active agents (El-Sayed, 2006).
Antibacterial and Surface Activity
The 1,2,4-triazole derivatives synthesized using 5-Bromo-2-methylbenzene-1-sulfonyl chloride have been found to possess antibacterial properties and surface activity. This makes them potentially useful in a variety of biological and chemical applications (El-Sayed, 2006).
Sulfonylation Reactions
In the field of organic chemistry, 5-Bromo-2-methylbenzene-1-sulfonyl chloride plays a significant role in sulfonylation reactions. These reactions are critical for the modification of organic compounds, leading to the synthesis of various useful derivatives with potential therapeutic applications (Kobayashi et al., 1970).
Development of Sensors
This compound is also used in the development of sensors, particularly for heavy metals. For example, its derivatives have been synthesized for the study of their applications as heavy metal sensors, demonstrating its utility in environmental monitoring and pollution control (Sheikh et al., 2016).
Enzyme Inhibition
Research indicates that derivatives of 5-Bromo-2-methylbenzene-1-sulfonyl chloride can act as enzyme inhibitors. This property is particularly relevant in the search for new therapeutic agents, as enzyme inhibition is a key mechanism in the treatment of various diseases (Abbasi et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSAFEFFWRNQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407019 | |
| Record name | 5-Bromo-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzene-1-sulfonyl chloride | |
CAS RN |
69321-56-8 | |
| Record name | 5-Bromo-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69321-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)

